2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl-
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Overview
Description
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring. The compound also contains an imidazole moiety, which is known for its biological activity. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, and the reactions are typically carried out at reflux temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the imidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The benzopyran core may also contribute to the compound’s activity by stabilizing the molecule and facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-: This compound is similar in structure but lacks the methyl group at the 4-position.
2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-: This compound is similar but does not have the methyl group at the 4-position.
Uniqueness
The presence of the methyl group at the 4-position in 2H-1-Benzopyran-2-one, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl- makes it unique compared to its analogs. This structural difference can lead to variations in its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
CAS No. |
155272-61-0 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
7-(2-imidazol-1-ylethoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C15H14N2O3/c1-11-8-15(18)20-14-9-12(2-3-13(11)14)19-7-6-17-5-4-16-10-17/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
FEUVGMYTAUWITK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3C=CN=C3 |
Origin of Product |
United States |
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